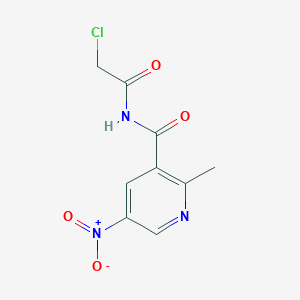
Dodecyl dibromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl dibromoacetate is an organic compound with the molecular formula C14H26Br2O2. It is an ester derived from dibromoacetic acid and dodecanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form dodecyl glycolate.
Hydrolysis: In the presence of water and a strong acid or base, this compound can hydrolyze to form dibromoacetic acid and dodecanol.
Reduction: The compound can be reduced to form dodecyl acetate and hydrogen bromide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used, and the reactions are conducted under reflux conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Substitution: Dodecyl glycolate and sodium bromide.
Hydrolysis: Dibromoacetic acid and dodecanol.
Reduction: Dodecyl acetate and hydrogen bromide.
Applications De Recherche Scientifique
Dodecyl dibromoacetate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biological Studies: The compound is used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.
Medicinal Chemistry: this compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industrial Applications: It is used in the production of specialty chemicals, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of dodecyl dibromoacetate involves its ability to undergo nucleophilic substitution reactions. The bromine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyl bromoacetate: Similar in structure but contains only one bromine atom.
Ethyl dibromoacetate: Contains a shorter alkyl chain (ethyl group) compared to dodecyl dibromoacetate.
Propyl bromoacetate: Similar to ethyl dibromoacetate but with a propyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its solubility in non-polar solvents and its ability to interact with hydrophobic environments, making it particularly useful in the synthesis of surfactants and other amphiphilic molecules.
Propriétés
Numéro CAS |
59989-48-9 |
|---|---|
Formule moléculaire |
C14H26Br2O2 |
Poids moléculaire |
386.16 g/mol |
Nom IUPAC |
dodecyl 2,2-dibromoacetate |
InChI |
InChI=1S/C14H26Br2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3 |
Clé InChI |
PGJGYBNYPMVAMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14619478.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
![1-Chloro-2-[(2,3-dimethoxy-2-methylpropoxy)methyl]benzene](/img/structure/B14619498.png)
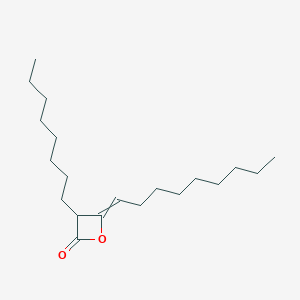
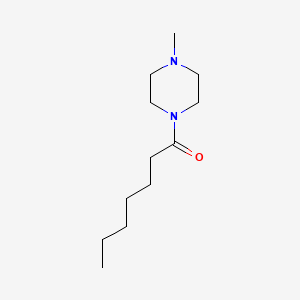
![5-Methyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14619527.png)
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
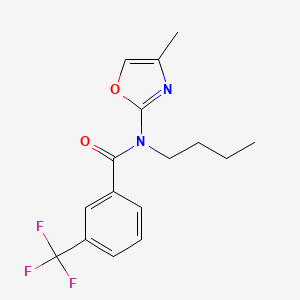
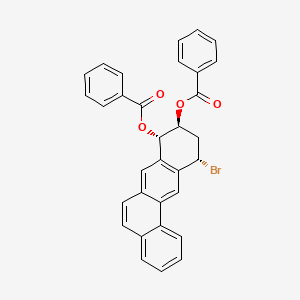
![N-[4-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-c]pyridin-6-yl]acetamide](/img/structure/B14619552.png)
